molecular formula C19H18ClN5O3 B2677917 8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 876672-27-4

8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2677917
CAS RN: 876672-27-4
M. Wt: 399.84
InChI Key: SVVUCYZUDHHYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C19H18ClN5O3 and its molecular weight is 399.84. The purity is usually 95%.
BenchChem offers high-quality 8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Neuroprotective Applications

MMPP as a STAT3 Inhibitor in Arthritis and Neurodegeneration

MMPP has been identified as a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3), playing a significant role in the modulation of inflammatory responses within the body. Research highlighted its effectiveness in suppressing STAT3 and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation, which are crucial in the regulation of pro-inflammatory protein expression. This mechanism was particularly observed in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, where MMPP treatment led to a decrease in phosphorylation and DNA-binding activity of STAT3, along with a reduction in the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). These findings suggest MMPP's potential as a therapeutic agent in conditions characterized by excessive inflammation, such as rheumatoid arthritis​​.

Neuroprotective Effects Against Dopaminergic Neurodegeneration

Another critical area of MMPP's application is in neurodegenerative diseases, particularly Parkinson's disease (PD). The compound demonstrated significant protective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic cell loss and behavioral impairments in mice. By inhibiting the activation of STAT3, MMPP was able to reduce the expression of neuroinflammatory markers and mitigate dopaminergic neurodegeneration. This was evident through behavioral tests and biochemical analyses that showed MMPP's ability to ameliorate dopamine depletion in the striatum and decrease the activation of inflammation-related enzymes and proteins in the brain. Such findings underscore MMPP's potential as a neuroprotective agent, offering hope for therapeutic interventions in PD and possibly other neuroinflammatory conditions​​​​.

properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-4,7-dimethyl-2-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-5-8-23-17(26)15-16(22(3)19(23)27)21-18-24(15)10-11(2)25(18)12-6-7-14(28-4)13(20)9-12/h5-7,9-10,15-16H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQKSXPWRVZKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.